molecular formula C18H20FN3O2 B5810939 N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide

N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide

Cat. No. B5810939
M. Wt: 329.4 g/mol
InChI Key: FGTCCFOLIZSOSM-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as FMP, is a chemical compound that belongs to the class of piperazine derivatives. FMP has gained significant attention in the scientific community due to its potential therapeutic application in various diseases.

Mechanism of Action

The exact mechanism of action of N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters involved in mood regulation. It also modulates the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a critical role in stress response. N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been found to reduce the levels of corticosterone, a stress hormone, in animal models.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily checked using analytical techniques. N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide also exhibits high stability and can be stored for extended periods. However, N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has some limitations for lab experiments. It has poor water solubility, which makes it difficult to administer orally. N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide also has low bioavailability and requires a high dose to produce therapeutic effects.

Future Directions

There are several future directions for N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide research. One potential area of research is the development of N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide prodrugs, which can improve its bioavailability and water solubility. Another area of research is the investigation of N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide's potential therapeutic application in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide analogs with improved pharmacological properties is an area of interest. Finally, the investigation of N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide's mechanism of action at the molecular level can provide insights into its therapeutic potential.
Conclusion:
In conclusion, N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is a promising chemical compound with potential therapeutic application in various diseases. Its easy synthesis method, stability, and significant antidepressant, anxiolytic, and antipsychotic effects make it a promising candidate for further research. However, its poor water solubility and low bioavailability are limitations that need to be addressed. Future research can focus on developing N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide prodrugs, investigating its potential therapeutic application in other diseases, developing N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide analogs with improved pharmacological properties, and investigating its mechanism of action at the molecular level.

Synthesis Methods

N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide can be synthesized using a simple and efficient method. It involves the reaction of 3-fluoroaniline and 2-methoxybenzaldehyde with piperazine and carboxylic acid in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide in high yield and purity.

Scientific Research Applications

N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic application in various diseases, including depression, anxiety, and schizophrenia. It has been found to exhibit significant antidepressant, anxiolytic, and antipsychotic effects in preclinical studies. N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has also been shown to improve cognitive function and memory in animal models.

properties

IUPAC Name

N-(3-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-24-17-8-3-2-7-16(17)21-9-11-22(12-10-21)18(23)20-15-6-4-5-14(19)13-15/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTCCFOLIZSOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7002973

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